2-Cyanopyridine-3-boronic acid

Boronic acid stability Suzuki coupling Reagent handling

Essential heteroarylboronic acid for Suzuki-Miyaura cross-coupling to construct cyano-functionalized biaryl systems and cyanobipyridine frameworks. Critical intermediate for kinase inhibitor libraries and medicinal chemistry SAR exploration. Regio- and electronic-specificity ensures unique reactivity; substituting with other pyridylboronic acids requires extensive re-optimization.

Molecular Formula C6H5BN2O2
Molecular Weight 147.93 g/mol
CAS No. 874290-88-7
Cat. No. B1461713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanopyridine-3-boronic acid
CAS874290-88-7
Molecular FormulaC6H5BN2O2
Molecular Weight147.93 g/mol
Structural Identifiers
SMILESB(C1=C(N=CC=C1)C#N)(O)O
InChIInChI=1S/C6H5BN2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3,10-11H
InChIKeyCXEXJQAXEPPQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyanopyridine-3-boronic Acid (CAS 874290-88-7): Product Identity and Core Utility


2-Cyanopyridine-3-boronic acid (CAS 874290-88-7) is a heteroarylboronic acid featuring a pyridine ring substituted with a cyano group at the 2-position and a boronic acid moiety at the 3-position [1]. It is primarily employed as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, enabling the synthesis of cyano-functionalized biaryl and heterobiaryl systems [2]. This compound serves as a critical intermediate for the preparation of cyanobipyridines and polyazaheterocycles, which are scaffolds of interest in medicinal chemistry and materials science [1].

2-Cyanopyridine-3-boronic Acid Procurement: Why In-Class Alternatives Are Not Interchangeable


In the procurement of pyridylboronic acids, simple structural or physical property comparisons are insufficient to guarantee equivalent synthetic performance. The regio- and electronic-specificity of 2-cyanopyridine-3-boronic acid (CAS 874290-88-7) dictates its unique reactivity profile in cross-coupling reactions, which directly influences reaction yield, product purity, and the feasibility of synthesizing specific target molecules [1]. Substituting this compound with a different pyridylboronic acid regioisomer (e.g., 2-cyanopyridine-4-boronic acid) or an unsubstituted analog (e.g., 3-pyridineboronic acid) will lead to a different structural outcome and may require extensive re-optimization of coupling conditions, as the intrinsic challenges associated with 3-pyridylboronic acids are well-documented [2]. The following evidence demonstrates the quantifiable and verifiable differentiators that make this specific compound the required reagent for particular synthetic pathways.

2-Cyanopyridine-3-boronic Acid: Quantified Comparative Performance in Synthesis


Relative Stability vs. Pinacol Ester: A Key Handling and Storage Consideration

The inherent stability of ortho-cyanopyridylboronic acids is a key differentiator. Research explicitly states that the corresponding cyanopyridyl boronic esters appear to be more stable than their corresponding acids [1]. This class-level inference, based on direct observation of this compound family, is a critical procurement factor, as the free acid form is more prone to protodeboronation and decomposition.

Boronic acid stability Suzuki coupling Reagent handling

Reactivity in Suzuki Coupling: Enables Synthesis of Cyanobipyridines

The primary utility of 2-cyanopyridine-3-boronic acid lies in its ability to participate in Suzuki cross-coupling reactions to generate cyanobipyridine systems. The stable pinacol ester derivative of this compound smoothly undergoes Suzuki cross-coupling with pyridine halides to afford new cyanobipyridines in good yields [1]. This direct application is a key differentiator from non-cyanated analogs.

Cyanobipyridine synthesis Suzuki-Miyaura coupling Heterocyclic chemistry

Physicochemical Profile: pKa, LogP, and LogD for Rational Selection

2-Cyanopyridine-3-boronic acid possesses a distinct physicochemical profile that differentiates it from other boronic acids. Its calculated properties include an acid pKa of approximately 7.99, a Log P of 0.54, and LogD values of 0.54 (pH 5.5) and 0.44 (pH 7.4) [1]. These values are directly relevant to its behavior in aqueous and biological environments.

Physicochemical properties Drug-likeness Bioisostere selection

2-Cyanopyridine-3-boronic Acid: Optimal Applications Based on Verified Performance


Synthesis of Cyano-Functionalized Bipyridine Scaffolds for Drug Discovery

The primary and most validated application for this compound is the construction of cyanobipyridine frameworks via Suzuki-Miyaura cross-coupling . This is the essential first step in accessing diverse polyazaheterocyclic structures required for medicinal chemistry programs, particularly where the cyano group is intended for subsequent transformation into amides, carboxylic acids, or amines. Its unique reactivity, compared to non-cyanated analogs, makes it the reagent of choice for this specific synthetic route.

Kinase Inhibitor Intermediate and Fragment Library Synthesis

While direct quantitative evidence is limited to vendor descriptions, the pinacol ester of this compound is explicitly evaluated for its kinase inhibitory activity and is marketed for use in immunodiagnostics . This positions the free acid as a crucial precursor for generating focused libraries of potential kinase inhibitors, where the pyridine and cyano moieties can engage key hinge-binding residues in the ATP-binding pocket.

As a Bioisostere or Fragment in Structure-Activity Relationship (SAR) Studies

The compound's calculated physicochemical properties, including its pKa (~7.99), LogP (0.54), and LogD at pH 7.4 (0.44) , make it a valuable fragment or bioisostere for modulating the properties of lead compounds. Its moderate lipophilicity and polar surface area (77.14 Ų) are within drug-like space (Lipinski's Rule of Five = true ), allowing medicinal chemists to rationally select it for SAR exploration when specific electronic or steric effects are desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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